Diphenylmethane-2,2'-diisocyanate
Overview
Description
Diphenylmethane-2,2’-diisocyanate (MDI) is an aromatic diisocyanate . It is primarily used in the production of polyurethane foams, coatings, adhesives, and elastomers. MDI is known for its high reactivity and stability, making it a popular choice in various industrial applications.
Synthesis Analysis
Aromatic polyamidines based on 4,4′-diphenylmethane diisocyanate and bisamides have been synthesized and studied . The one-step reaction of bisamides with diazocyanate according to the [2+2]-cycloaddition mechanism includes a concerted process of the formation of two new σ-bonds in the transition state .
Molecular Structure Analysis
The positions of the isocyanate groups influence their reactivity. In 4,4′-MDI, the two isocyanate groups are equivalent but in 2,4′-MDI the two groups display highly differing reactivities .
Chemical Reactions Analysis
The reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . Therefore, the second part of this overview summarizes the most relevant diisocyanate reactions and provides some insight into their toxicological implications .
Physical And Chemical Properties Analysis
MDI is a white or pale yellow solid with a density of 1.230 g/cm³ . It has a melting point of 40 °C and a boiling point of 314 °C . It reacts with water and has a vapor pressure of 0.000005 mmHg at 20 °C .
Scientific Research Applications
Comprehensive Analysis of Diphenylmethane-2,2’-diisocyanate Applications
Diphenylmethane-2,2’-diisocyanate, commonly known as MDI, is a versatile chemical compound with a wide range of applications in scientific research and industry. Below is a detailed analysis of six unique applications of MDI, each presented in a separate section with a clear and descriptive heading.
Production of Polyurethanes
Polyurethane Synthesis: MDI is a primary ingredient in the production of polyurethane foams, which are used for insulation, cushioning, and packaging materials. The reaction of MDI with polyols forms a rigid or flexible foam that is integral to various industries, including automotive, construction, and furniture .
Coatings, Adhesives, Sealants, and Elastomers (CASE)
CASE Applications: MDI-based products are essential in creating coatings, adhesives, sealants, and elastomers. These materials provide durability, resistance to chemicals and weather, and are used in protective coatings for floors, walls, and industrial equipment .
Composite Wood Products
Engineered Wood: MDI is used as a binder in the manufacturing of composite wood products such as particleboard, medium-density fiberboard (MDF), and oriented strand board (OSB). It provides strength and moisture resistance, making it suitable for furniture and construction materials .
Medicine and Pharmaceuticals
Biomedical Research: In the medical field, MDI derivatives are explored for controlled drug release systems and as components in biomedical devices. Its reactivity allows for the creation of polymers that can be used in surgical implants and wound dressings .
Textile Industry
Textile Finishing Agents: MDI is used to produce finishing agents that improve the quality of textiles. It enhances fabric properties such as resistance to abrasion, creasing, and shrinkage, thereby extending the life and performance of textile products .
Agriculture
Controlled-Release Fertilizers: MDI can be utilized to create controlled-release fertilizers, which help in the efficient delivery of nutrients to plants. This application is particularly beneficial in reducing environmental pollution and improving crop yields .
Mechanism of Action
Target of Action
Diphenylmethane-2,2’-diisocyanate (MDI) is an aromatic diisocyanate . It primarily targets polyols in the manufacture of polyurethane .
Mode of Action
MDI interacts with polyols through a condensation reaction . This reaction forms urethane linkages, which are the backbone of polyurethane polymers . The reaction between MDI and polyols is highly reactive and results in the formation of polyurethane .
Biochemical Pathways
The primary biochemical pathway involved in the action of MDI is the synthesis of polyurethane . This process involves the reaction of MDI with polyols, leading to the formation of urethane linkages and the production of polyurethane .
Result of Action
The primary result of MDI’s action is the formation of polyurethane . Polyurethane is a versatile material with various applications, including foams, coatings, adhesives, and elastomers .
Action Environment
The action of MDI is influenced by environmental factors such as temperature and the presence of moisture . For instance, the reaction between MDI and polyols can be influenced by temperature . Additionally, MDI reacts with water, which can influence its stability and efficacy .
Safety and Hazards
MDI causes serious eye irritation, is harmful if inhaled, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, causes skin irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABEENURMZTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883107 | |
Record name | 2,2'-Methylenedi(phenyl isocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diphenylmethane-2,2'-diisocyanate | |
CAS RN |
2536-05-2 | |
Record name | 2,2′-MDI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2536-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylmethane-2,2'-diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Methylenedi(phenyl isocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenediphenyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLMETHANE-2,2'-DIISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS00FWT3DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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